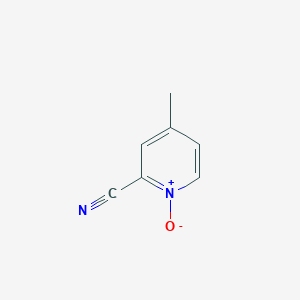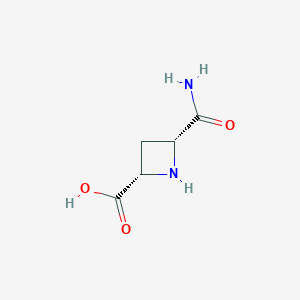
2-Cyano-4-methylpyridin-1-ium-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-4-methylpyridin-1-ium-1-olate, also known as CMPyO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CMPyO is a pyridinium-based compound that is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of 2-Cyano-4-methylpyridin-1-ium-1-olate involves the formation of a covalent bond between the compound and the active site of PTPs. This covalent bond results in the irreversible inhibition of PTPs, leading to the accumulation of phosphorylated proteins and the modulation of various cellular processes. 2-Cyano-4-methylpyridin-1-ium-1-olate has also been found to modulate the activity of ion channels and neurotransmitter receptors by binding to specific sites on these proteins.
Biochemical and Physiological Effects:
2-Cyano-4-methylpyridin-1-ium-1-olate has been found to exhibit various biochemical and physiological effects. Inhibition of PTPs by 2-Cyano-4-methylpyridin-1-ium-1-olate has been found to result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis. 2-Cyano-4-methylpyridin-1-ium-1-olate has also been found to modulate the activity of ion channels and neurotransmitter receptors, leading to the modulation of neuronal activity and synaptic transmission.
実験室実験の利点と制限
2-Cyano-4-methylpyridin-1-ium-1-olate has several advantages for lab experiments, including its availability, reproducibility, and potency. However, there are also some limitations to using 2-Cyano-4-methylpyridin-1-ium-1-olate in lab experiments, including its irreversible inhibition of PTPs, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-Cyano-4-methylpyridin-1-ium-1-olate. One area of research is the development of more potent and selective inhibitors of PTPs based on the structure of 2-Cyano-4-methylpyridin-1-ium-1-olate. Another area of research is the exploration of the potential therapeutic applications of 2-Cyano-4-methylpyridin-1-ium-1-olate in the treatment of cancer, autoimmune diseases, and other disorders. Additionally, the modulation of ion channels and neurotransmitter receptors by 2-Cyano-4-methylpyridin-1-ium-1-olate may have potential applications in the treatment of neurological disorders. Overall, 2-Cyano-4-methylpyridin-1-ium-1-olate has significant potential for scientific research and may lead to the development of new therapies for various diseases and disorders.
合成法
2-Cyano-4-methylpyridin-1-ium-1-olate is synthesized through a specific method that involves the reaction of 4-methylpyridine with cyanogen bromide in the presence of a base. The resulting compound is then treated with sodium hydroxide to form 2-Cyano-4-methylpyridin-1-ium-1-olate. This method has been found to be efficient and reproducible, making 2-Cyano-4-methylpyridin-1-ium-1-olate a readily available compound for scientific research.
科学的研究の応用
2-Cyano-4-methylpyridin-1-ium-1-olate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 2-Cyano-4-methylpyridin-1-ium-1-olate is in the field of biochemistry, where it has been found to act as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PTPs has been found to have therapeutic potential in the treatment of cancer, autoimmune diseases, and other disorders. 2-Cyano-4-methylpyridin-1-ium-1-olate has also been studied for its potential applications in the field of neuroscience, where it has been found to modulate the activity of ion channels and neurotransmitter receptors.
特性
IUPAC Name |
4-methyl-1-oxidopyridin-1-ium-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-6-2-3-9(10)7(4-6)5-8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQIJKZOIOOQIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-methylpyridin-1-ium-1-olate | |
CAS RN |
170487-39-5 |
Source


|
| Record name | 2-Pyridinecarbonitrile, 4-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170487-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


